molecular formula C10H13ClN2O3 B2728129 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride CAS No. 1266693-66-6

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride

Cat. No. B2728129
CAS RN: 1266693-66-6
M. Wt: 244.68
InChI Key: DXPAOUXKEBVMTC-UHFFFAOYSA-N
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Description

“2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride” is a compound that has been synthesized in various studies . It is a white amorphous powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in several studies. For instance, the synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using proton-nuclear magnetic resonance (1 H-NMR) and infra-red spectroscopy (IR) . The molecular formula is C24H24O5N2S and the molecular weight is 452 gmol -1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Physical And Chemical Properties Analysis

The compound is a white amorphous powder . Its IR spectrum shows peaks at 3258 cm-1 (N-H stretching), 3047 cm-1 (C-H stretching of aromatic ring), 2936 cm-1 (-CH2 stretching), 1711 cm-1 (C=O stretching), 1643 cm-1 (C=C stretching of aromatic ring), and 1385 cm-1 (-SO2 stretching) .

Scientific Research Applications

Safety and Hazards

While specific safety and hazards data for “2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride” is not available, similar compounds have been noted to be toxic in contact with skin, harmful if swallowed, and harmful if inhaled .

Future Directions

The future directions for research on “2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride” could include further exploration of its potential therapeutic effects, such as its anti-diabetic potential , and its potential as an antibacterial agent .

properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c11-6-10(13)12-7-1-2-8-9(5-7)15-4-3-14-8;/h1-2,5H,3-4,6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPAOUXKEBVMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride

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